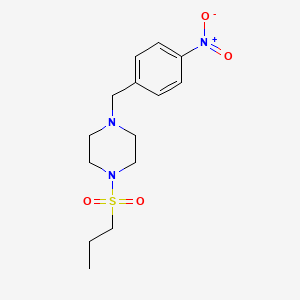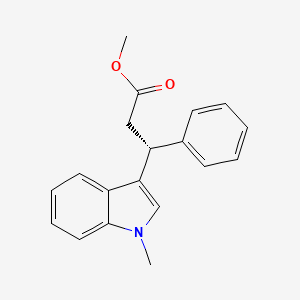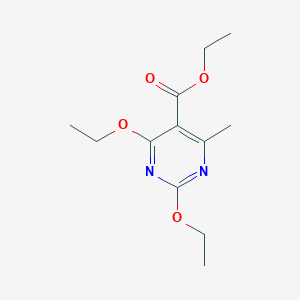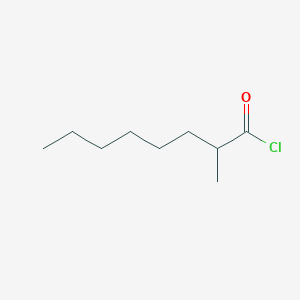
1,1-Difluoropropan-2-amine
Übersicht
Beschreibung
1,1-Difluoropropan-2-amine, also known by its IUPAC name 1,1-Difluoro-2-propanamine, is a chemical compound with the molecular formula C3H7F2N . It has an average mass of 95.091 Da and a monoisotopic mass of 95.054657 Da .
Molecular Structure Analysis
The molecular structure of this compound consists of three carbon atoms, seven hydrogen atoms, two fluorine atoms, and one nitrogen atom . The compound has a molar refractivity of 19.7±0.3 cm³ .Physical And Chemical Properties Analysis
This compound has a boiling point of -16.1±10.2 °C and an index of refraction of 1.343 . It has one hydrogen bond acceptor and two hydrogen bond donors .Wissenschaftliche Forschungsanwendungen
Synthesis and Organic Reactions
- Dihydrofluoroalkylation of Amines : Utilizing sulfuryl fluoride, 1,1-difluoropropan-2-amine can be produced through a dihydrofluoroalkylation reaction, offering a range of applications in organic synthesis due to its functional group tolerance and efficiency (Epifanov et al., 2018).
Spectroscopy Studies
- NMR Spectroscopy : The compound's properties have been analyzed using nuclear magnetic resonance (NMR) spectroscopy, particularly in studying amine and HF complexes (Gouin et al., 1977).
Drug Discovery
- Chemoselective Synthesis in Drug Discovery : It has been employed in chemoselective synthesis processes for producing thiazoles, a class of compounds with significant potential in drug discovery programs (Colella et al., 2018).
Fluorescence Studies
- Fluorescence Assay Applications : this compound can be involved in reactions with fluorescence reagents like fluorescamine, aiding in the detection and quantification of primary amines in the picomole range (Udenfriend et al., 1972).
Material Sciences
- Synthesis of Perfluorochemicals : Its derivatives are explored in the synthesis of perfluorochemicals, which have applications in material sciences, particularly as blood substitutes (Ono et al., 1985).
Polymer Chemistry
- Functionalized Polyfluorene Derivatives : The compound has been used in the synthesis of polyfluorene derivatives with amine groups, which have applications in polymer chemistry, particularly in the formation of special surface morphologies for molecular ordering and device fabrication (Guo et al., 2009).
Safety and Hazards
The compound is classified under GHS07 and has a signal word of "Warning" . It has hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Eigenschaften
IUPAC Name |
1,1-difluoropropan-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7F2N/c1-2(6)3(4)5/h2-3H,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKKXZAXLYWERGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(F)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7F2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
95.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N-{3-[(butanamidomethanethioyl)amino]phenyl}benzamide](/img/structure/B3266574.png)


![Ethyl 7-chloro-3-ethylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B3266614.png)
![4,8-Dibromo-2,6-diphenylbenzo[1,2-d:4,5-d']bisoxazole](/img/structure/B3266625.png)





